[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a chemical compound classified under the oxadiazole family, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. This compound is notable for its trifluoromethyl group, which enhances its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science.
The synthesis and characterization of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile have been documented in various scientific literature. It is often synthesized from precursors that include acetonitrile and trifluoromethyl-substituted reagents.
This compound falls under the category of heterocyclic compounds, specifically oxadiazoles, which are known for their diverse biological activities. The trifluoromethyl group is significant in medicinal chemistry due to its influence on the physicochemical properties of the molecule.
The synthesis of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves multi-step reactions. One common method includes the reaction of acetonitrile with suitable trifluoromethylating agents and oxadiazole precursors.
For example, one synthesis pathway reported involves treating acetonitrile with trifluoroacetimidoyl chloride in the presence of hydrazine to form the desired oxadiazole structure through a series of nucleophilic substitutions and cyclizations .
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile can participate in various chemical reactions due to its functional groups:
The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize negative charges during reaction mechanisms .
The mechanism of action for [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves:
Studies have shown that compounds containing oxadiazole rings exhibit significant biological activity, often acting as enzyme inhibitors or receptor modulators .
Relevant data from studies indicate that compounds with trifluoromethyl groups tend to exhibit enhanced stability and reactivity compared to their non-fluorinated counterparts .
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile has several applications:
Research continues into optimizing this compound's properties for enhanced efficacy in its applications across various fields .
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile (CAS: 1308384-47-5, MF: C₅H₂F₃N₃O, MW: 177.09 g/mol) [1] [7] serves as a privileged scaffold in medicinal chemistry due to its bifunctional reactivity. The electron-deficient 1,2,4-oxadiazole ring provides sites for nucleophilic substitution or electrophilic aromatic substitution, while the terminal nitrile group (-C≡N) offers versatile transformation potential through reduction, hydrolysis, or cycloaddition reactions. This dual functionality enables efficient synthesis of complex polyheterocyclic systems, including triazoles, tetrazoles, and fused heterocycles, which are prevalent in pharmacologically active compounds. The methylene bridge (-CH₂-) between the oxadiazole and nitrile groups provides sufficient flexibility for conformational adaptation in biological targets while maintaining structural integrity. This molecular architecture facilitates rapid diversification into libraries targeting various disease pathways, making it invaluable for high-throughput medicinal chemistry campaigns.
The trifluoromethyloxadiazole (TFMO) subunit confers exceptional physicochemical and pharmacokinetic properties essential for drug-like molecules. The trifluoromethyl group (-CF₃) significantly enhances:
These properties are exemplified in advanced leads like OXPHOS inhibitors targeting mitochondrial complex I in cancer cells [8] and Bcl-2 apoptosis regulators [9], where the TFMO moiety contributes to nanomolar binding affinities. The oxadiazole-nitrogen atoms serve as hydrogen bond acceptors, while the trifluoromethyl group occupies hydrophobic pockets through complementary van der Waals interactions with protein side chains. This dual binding capability makes TFMO-containing compounds particularly effective against enzymes with hydrophobic active sites adjacent to polar residues.
Table 1: Key Molecular Properties of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₅H₂F₃N₃O | High nitrogen content for target engagement |
Molecular Weight | 177.09 g/mol | Ideal for fragment-based drug design |
Hydrogen Bond Acceptors | 4 | Enhanced target binding potential |
Rotatable Bonds | 2 | Conformational flexibility for bioactive orientation |
Topological Polar Surface Area | 65.6 Ų | Balanced membrane permeability and solubility |
SMILES Notation | N#CCC1=NC(C(F)(F)F)=NO1 | Precise structural representation [1] |
The strategic incorporation of TFMO-acetonitrile derivatives evolved from early heterocyclic chemistry (pre-2010) to targeted applications in the 2010s, culminating in their prominence in contemporary drug discovery pipelines. This trajectory parallels the broader adoption of fluorinated heterocycles in medicinal chemistry, driven by:
The compound emerged as a key intermediate following the 2012-2015 patent surge covering trifluoromethyl-oxadiazole derivatives as kinase inhibitors and antimicrobial agents. Its specific CAS registration (1308384-47-5) in 2013 coincided with research demonstrating superior metabolic stability over methyloxadiazole analogs in hepatic microsome assays [7]. Recent applications (2020-2025) exploit its role in generating covalent inhibitors where the nitrile group undergoes selective modification to warheads like tetrazoles or amidines, targeting serine proteases and other nucleophile-containing enzymes. The scaffold's versatility is evidenced by its incorporation in diverse clinical candidates, particularly anticancer agents targeting mitochondrial function and apoptosis pathways.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: